molecular formula C20H24Cl2F3N3S B1419134 N-Desmethyl Trifluoperazine Dihydrochloride CAS No. 4617-82-7

N-Desmethyl Trifluoperazine Dihydrochloride

Cat. No.: B1419134
CAS No.: 4617-82-7
M. Wt: 466.4 g/mol
InChI Key: LIJIMQGZBLRLLG-UHFFFAOYSA-N
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Description

N-Desmethyl Trifluoperazine Dihydrochloride is a useful research compound. Its molecular formula is C20H24Cl2F3N3S and its molecular weight is 466.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

10-(3-piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3S.2ClH/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25;;/h1-2,4-7,14,24H,3,8-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJIMQGZBLRLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological activity of Trifluoperazine metabolites vs parent drug

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Activity of Trifluoperazine Metabolites Versus the Parent Drug

Authored by a Senior Application Scientist

Abstract

Trifluoperazine (TFP), a cornerstone typical antipsychotic of the phenothiazine class, has been a subject of extensive clinical use and research for decades. Its therapeutic efficacy, primarily in the management of schizophrenia, is attributed to its potent antagonism of dopamine D2 receptors.[1][2] However, the clinical profile of any xenobiotic is dictated not only by the parent compound but also by its metabolic products. Trifluoperazine undergoes extensive hepatic metabolism, generating a series of metabolites whose pharmacological activities can significantly contribute to the drug's overall therapeutic efficacy and adverse effect profile. This guide provides a detailed examination of the metabolic pathways of trifluoperazine and offers a comparative analysis of the pharmacological activities of its principal metabolites against the parent drug. We will delve into the causality behind experimental choices for characterizing these compounds and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Trifluoperazine: The Parent Drug Profile

Trifluoperazine is a piperazine-derivative phenothiazine approved for medical use in 1959.[1] Its primary indication is the treatment of schizophrenia, with some application in managing generalized anxiety disorder.[1][3]

Mechanism of Action

The principal mechanism underlying trifluoperazine's antipsychotic effect is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2][4] This antagonism mitigates the "positive" symptoms of schizophrenia, such as hallucinations and delusions, which are associated with dopamine hyperactivity in these regions.[2]

Beyond its high affinity for D2 receptors, trifluoperazine interacts with a variety of other neurotransmitter systems, which contributes to both its therapeutic action and its side effect profile:

  • Dopamine D1 Receptors: Antagonism at D1 receptors is also observed.[1]

  • Serotonin (5-HT) Receptors: Exhibits antagonist properties at 5-HT2 receptors.[2]

  • Adrenergic Receptors: Blocks alpha-adrenergic receptors, which can lead to side effects like orthostatic hypotension.[2][3]

  • Histamine H1 Receptors: Possesses antihistaminergic properties, contributing to its sedative effects.[1][2]

  • Muscarinic (Cholinergic) Receptors: Shows weak anticholinergic activity, leading to effects like dry mouth and blurred vision.[2][5]

Pharmacokinetic and Adverse Effect Synopsis

Trifluoperazine is readily absorbed from the gastrointestinal tract and is extensively metabolized by the liver.[3][6] Its use has declined in some regions due to a high incidence of extrapyramidal symptoms (EPS), including akathisia, dystonia, and Parkinsonism.[1] A significant long-term risk is the development of tardive dyskinesia, a potentially irreversible movement disorder.[1][7]

The Metabolic Fate of Trifluoperazine

The biotransformation of trifluoperazine is a critical determinant of its clinical activity and duration of action. This process occurs primarily in the liver and is mediated by the cytochrome P450 (CYP) enzyme system.[2][8] The functional activity of these enzymes can be influenced by genetics and drug-drug interactions, leading to inter-individual variability in patient response.[8][9]

The main metabolic transformations include:

  • Sulfoxidation: The addition of an oxygen atom to the sulfur atom of the phenothiazine ring, forming Trifluoperazine-5-sulfoxide . This is a major metabolic pathway.[10][11]

  • N-demethylation: The removal of the methyl group from the terminal nitrogen of the piperazine side chain, resulting in N-desmethyltrifluoperazine .[10][12]

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the phenothiazine ring, typically at the 7-position, to form 7-hydroxytrifluoperazine .[6]

  • N-oxidation: The addition of an oxygen atom to a nitrogen atom in the piperazine ring.[10]

  • Conjugation (Phase II): Metabolites, particularly hydroxylated ones, can undergo conjugation with glucuronic acid to increase their water solubility for renal excretion.[8][10]

The following diagram illustrates the primary metabolic pathways of Trifluoperazine.

Trifluoperazine_Metabolism cluster_phase2 Phase II Metabolism TFP Trifluoperazine (Parent Drug) sulfoxide Trifluoperazine Sulfoxide TFP->sulfoxide Sulfoxidation desmethyl N-desmethyltrifluoperazine TFP->desmethyl N-demethylation hydroxy 7-hydroxytrifluoperazine TFP->hydroxy Aromatic Hydroxylation n_oxide N-oxide Metabolite TFP->n_oxide N-oxidation glucuronide Glucuronide Conjugate hydroxy->glucuronide Glucuronidation

Caption: Primary Phase I and Phase II metabolic pathways of Trifluoperazine.

Comparative Pharmacological Activity: Metabolites vs. Parent Drug

Understanding the activity of metabolites is paramount, as they can possess their own therapeutic effects, contribute to toxicity, or be inactive. For trifluoperazine, several metabolites retain significant pharmacological activity.

Trifluoperazine Sulfoxide

Trifluoperazine sulfoxide is a major metabolite, and its rapid appearance in plasma is indicative of significant presystemic (first-pass) metabolism.[11] While sulfoxidation of phenothiazines was once thought to be a detoxification pathway, evidence suggests that these metabolites are not inert. Trifluoperazine sulfoxide exhibits pharmacological activity, influencing neurotransmitter systems, particularly dopamine receptors.[13] However, its potency is generally considered to be significantly lower than that of the parent drug. Its contribution to the overall antipsychotic effect is likely minimal compared to trifluoperazine itself, but it may contribute to the side effect profile.

N-desmethyltrifluoperazine
7-hydroxytrifluoperazine

Aromatic hydroxylation is another key metabolic route.[6] Hydroxylated metabolites of other phenothiazines, such as 7-hydroxychlorpromazine, are known to be active. It is highly probable that 7-hydroxytrifluoperazine also retains pharmacological activity at dopamine receptors. Furthermore, the introduction of a hydroxyl group creates a site for Phase II conjugation reactions (e.g., glucuronidation), which facilitates excretion.[8] The activity of this metabolite could be significant, but like other metabolites, its overall impact is a function of its potency and plasma concentrations.

Data Summary

The following table summarizes the qualitative pharmacological activity of trifluoperazine and its primary metabolites. Quantitative binding data (Ki values) for trifluoperazine metabolites are not consistently reported in publicly accessible literature, highlighting a gap in the complete characterization of this drug.

CompoundPrimary Metabolic PathwayKnown Pharmacological ActivityProbable Contribution
Trifluoperazine Parent DrugPotent D2/D1 antagonist; moderate 5-HT2A, α-adrenergic, H1 antagonist; weak muscarinic antagonist.[1][2]Primary therapeutic and adverse effects.
Trifluoperazine Sulfoxide SulfoxidationPharmacologically active, but with significantly reduced D2 antagonist potency compared to parent.[11][13]Minor contribution to efficacy; potential contribution to side effects.
N-desmethyltrifluoperazine N-demethylationActive dopamine D1/D2 receptor antagonist.[12]Contributes to overall therapeutic efficacy and EPS.
7-hydroxytrifluoperazine Aromatic HydroxylationPresumed to be an active dopamine receptor antagonist.[6]Contributes to efficacy; site for Phase II conjugation.

Methodologies for Pharmacological Profiling

To rigorously compare the activity of a parent drug and its metabolites, a series of standardized in vitro and in vivo assays are essential. The choice of these assays is driven by the need to establish a comprehensive pharmacological profile, from molecular target interaction to behavioral outcomes.

In Vitro Assays: From Binding to Function

In vitro assays are the foundational step for characterizing pharmacological activity at the molecular level. They are cost-effective, high-throughput, and provide precise data on drug-receptor interactions.

Causality: This assay is chosen to determine the affinity (quantified by the Ki value) of a compound for a specific receptor. It directly measures the competition between the test compound (e.g., TFP or its metabolite) and a radiolabeled ligand with known high affinity for the target receptor (e.g., dopamine D2). This provides a direct comparison of how tightly each compound binds to the therapeutic target.

Methodology:

  • Membrane Preparation: Homogenize tissue rich in the target receptor (e.g., rat striatum for D2 receptors) or cultured cells expressing the recombinant human receptor in a suitable buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands.

  • Assay Incubation: In a multi-well plate, combine the prepared membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (TFP or metabolite).

  • Equilibration: Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start: Test Compound (TFP or Metabolite) prep Prepare Receptor Membranes (e.g., from rat striatum) start->prep incubate Incubate Membranes with: 1. Radioligand ([³H]-Spiperone) 2. Test Compound (variable conc.) prep->incubate filter Rapid Filtration (Separates Bound from Free Ligand) incubate->filter count Scintillation Counting (Quantifies Bound Radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end_node End: Receptor Affinity (Ki) analyze->end_node

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Models: Assessing Systemic Effects

In vivo models are crucial for evaluating how a compound's molecular activity translates into a physiological or behavioral response in a living organism. This is essential for predicting both therapeutic efficacy and side effects.

Causality: This model is a well-validated screen for antipsychotic activity. Psychostimulants like amphetamine increase dopamine release in the striatum, causing hyperlocomotion in rodents. A compound with D2 antagonist activity, like TFP, will block this effect. This model predicts the ability of a drug to counteract dopamine hyperactivity, which is relevant to the positive symptoms of schizophrenia.[14]

Methodology:

  • Acclimation: Place rodents (rats or mice) individually into open-field arenas and allow them to acclimate for 30-60 minutes.

  • Drug Administration: Administer the test compound (TFP, metabolite, or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

  • Pre-treatment Period: Allow a set time for the drug to be absorbed and distributed (e.g., 30 minutes).

  • Psychostimulant Challenge: Administer a dose of d-amphetamine known to induce robust hyperlocomotion.

  • Behavioral Recording: Immediately return the animals to the open-field arenas and record their locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes using automated tracking software.

  • Data Analysis: Compare the total locomotor activity of the drug-treated groups to the vehicle-treated control group. A statistically significant reduction in amphetamine-induced activity indicates potential antipsychotic efficacy.

Causality: This test is used to predict the propensity of a compound to cause extrapyramidal side effects (EPS), specifically Parkinsonian-like motor rigidity.[15] Strong D2 receptor blockade in the nigrostriatal pathway induces a state of catalepsy, where the animal fails to correct an externally imposed posture. The intensity and duration of catalepsy are correlated with the risk of EPS in humans.

Methodology:

  • Drug Administration: Administer the test compound (TFP, metabolite, or vehicle) to rodents.

  • Testing Time-Course: At several time points post-administration (e.g., 30, 60, 90, 120 minutes), assess the animals for catalepsy.

  • Catalepsy Assessment (Bar Test): Gently place the animal's forepaws on a horizontal bar raised a few centimeters off the surface.

  • Measurement: Start a stopwatch and measure the latency (in seconds) for the animal to remove both forepaws from the bar. A pre-determined cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the mean latency to descend from the bar across different treatment groups and time points. Longer latencies indicate a stronger cataleptic effect and a higher risk of EPS.

Synthesis and Future Directions

The pharmacological profile of trifluoperazine is not solely defined by the parent molecule. Its primary metabolites, particularly N-desmethyltrifluoperazine and likely 7-hydroxytrifluoperazine , are pharmacologically active and contribute to the cumulative dopaminergic blockade. In contrast, trifluoperazine sulfoxide is a major but less potent metabolite.

This metabolic complexity has significant implications:

  • Therapeutic Window: The formation of active metabolites can prolong the duration of action but also complicate dosing and contribute to drug accumulation and potential toxicity.

  • Inter-individual Variability: Genetic polymorphisms in CYP enzymes can alter the rate of formation of different metabolites, potentially explaining why some patients respond well to TFP while others experience severe side effects at similar doses.

  • Drug Development: A thorough understanding of metabolite pharmacology is a regulatory requirement and a scientific necessity for modern drug development. It allows for the prediction of drug-drug interactions and the design of safer, more effective medications.

Future research should focus on obtaining quantitative pharmacological data (e.g., comprehensive receptor binding affinities and functional activities) for all major trifluoperazine metabolites. Such data would allow for the development of more sophisticated pharmacokinetic-pharmacodynamic (PK-PD) models to better predict the clinical response and optimize treatment strategies for individuals.

References

  • Trifluoperazine - Wikipedia. Wikipedia. [Link]

  • Gaertner, H. J., Breyer, U., & Schmalzing, G. (1974). Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites. Biochemical Pharmacology. [Link]

  • What is the mechanism of Trifluoperazine Hydrochloride? Patsnap Synapse. [Link]

  • Novak, M., & Vilimsone, S. (2022). Oxidation of Antipsychotics. MDPI. [Link]

  • What is Trifluoperazine Hydrochloride used for? Patsnap Synapse. [Link]

  • Preclinical Investigation of Trifluoperazine as a Novel Therapeutic Agent for the Treatment of Pulmonary Arterial Hypertension. MDPI. [Link]

  • Stelazine (trifluoperazine) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Trifluoperazine - LiverTox. NCBI Bookshelf. [Link]

  • Trifluoperazine Tablets - Product Monograph. PDF Download. [Link]

  • Trifluoperazine Monograph for Professionals. Drugs.com. [Link]

  • Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. eNeuro. [Link]

  • Metabolic effects of trifluoperazine in the liver and the influence of calcium. PubMed. [Link]

  • Trifluoperazine. PubChem. [Link]

  • Functional increase in striatal dopaminergic activity following continuous long-term treatment with trifluoperazine. PubMed. [Link]

  • CYP450 enzyme and antipsychotic metabolism. ResearchGate. [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. SpringerLink. [Link]

  • Aravagiri, M., Hawes, E. M., & Midha, K. K. (1984). Radioimmunoassay for the sulfoxide metabolite of trifluoperazine and its application to a kinetic study in humans. Journal of Pharmaceutical Sciences. [Link]

  • Screening models of anti psychotic drugs. SlideShare. [Link]

  • Trifluoperazine versus placebo for schizophrenia. PMC - NIH. [Link]

  • Trifluoperazine: Uses & Dosage. MIMS Singapore. [Link]

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. Tel Aviv University. [https://www.tau.ac.il/~ Weiner/publications/pub210.pdf]([Link]~ Weiner/publications/pub210.pdf)

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. Europe PMC. [Link]

Sources

Methodological & Application

Application Note: LC-MS/MS Quantification of N-Desmethyl Trifluoperazine in Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, high-sensitivity LC-MS/MS protocol for the simultaneous quantification of Trifluoperazine (TFP) and its primary active metabolite, N-Desmethyl Trifluoperazine (Desmethyl-TFP) , in biological fluids.

While Trifluoperazine is a well-established typical antipsychotic, accurate quantification of its N-desmethyl metabolite is critical for understanding inter-patient variability in metabolism (CYP1A2/CYP3A4 activity) and ensuring therapeutic efficacy while minimizing extrapyramidal side effects. This method utilizes Liquid-Liquid Extraction (LLE) for superior matrix cleanup and a Biphenyl stationary phase for enhanced selectivity of the piperazine ring moieties.

Scientific Background & Method Strategy

The Analytical Challenge

Trifluoperazine is a phenothiazine derivative characterized by high lipophilicity (LogP ~5.0) and basicity (pKa ~8.1).[1] The N-desmethyl metabolite arises from the loss of the terminal methyl group on the piperazine ring.

  • Challenge: The metabolite is structurally very similar to the parent but slightly more polar. Standard C18 columns often struggle to resolve these species from endogenous phospholipids, leading to matrix effects.

  • Solution: We employ a Biphenyl column . The

    
     interactions offered by the biphenyl phase provide orthogonal selectivity to hydrophobicity, improving the separation of the aromatic phenothiazine core from matrix interferences.
    
Metabolic Pathway

Understanding the metabolism is crucial for selecting the correct internal standards and monitoring transitions.

Metabolism TFP Trifluoperazine (Parent Drug) MW: 407.5 CYP CYP1A2 / CYP3A4 (Liver) TFP->CYP DTFP N-Desmethyl Trifluoperazine (Active Metabolite) MW: 393.5 CYP->DTFP N-Demethylation (-14 Da)

Figure 1: Primary metabolic pathway of Trifluoperazine to N-Desmethyl Trifluoperazine.

Experimental Protocol

Materials & Reagents
  • Analytes: Trifluoperazine Dihydrochloride, N-Desmethyl Trifluoperazine.

  • Internal Standard (IS): Trifluoperazine-d3 (preferred) or Promethazine (economic alternative).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Formic Acid (FA), Ammonium Formate.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over Protein Precipitation (PPT) to minimize phospholipid carryover and improve sensitivity.

  • Aliquot: Transfer 200 µL of plasma/serum into a 2.0 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL in 50:50 MeOH:H2O). Vortex briefly.

  • Basification: Add 50 µL of 0.5 M Ammonium Hydroxide (

    
    ).
    
    • Why? This adjusts pH > 9.0, ensuring the basic tertiary amines are uncharged (neutral), maximizing extraction efficiency into the organic layer.

  • Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm for 10 min.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic supernatant to a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions
Chromatographic Setup
  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 x 2.1 mm, 2.6 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[2]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: The acidic pH ensures protonation of the piperazine nitrogen for maximum sensitivity in ESI+ mode.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Load
3.50 90 Elution
4.50 90 Wash
4.60 10 Re-equilibration

| 6.50 | 10 | End |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • Desolvation Gas: 1000 L/Hr.

MRM Transitions: Note: Collision Energies (CE) are instrument-dependent and must be optimized. Values below are typical for Triple Quadrupole systems (e.g., Sciex 4500/5500 or Waters Xevo).

AnalytePrecursor (

)
Product (

)
RoleTypical CE (eV)
Trifluoperazine 408.2141.1Quantifier35
408.2113.1Qualifier45
N-Desmethyl TFP 394.2127.1 *Quantifier38
394.2248.1Qualifier30
Trifluoperazine-d3 411.2144.1IS Quant35

*Mechanism: The


 141 fragment in TFP corresponds to the N-methyl-piperazine ring. In the desmethyl metabolite, this ring loses the methyl group (-14 Da), shifting the dominant fragment to 

127.

Method Validation & Quality Control

Linearity & Sensitivity
  • Range: 0.5 ng/mL to 100 ng/mL.

  • LLOQ: 0.5 ng/mL (Signal-to-Noise > 10:1).

  • Weighting:

    
     linear regression is recommended to improve accuracy at the lower end of the curve.
    
Matrix Effect Assessment

Phenothiazines are notorious for ion suppression caused by phospholipids.

  • Protocol: Monitor phospholipid transitions (

    
     184 -> 184 or 496 -> 184) during method development.
    
  • Acceptance: Matrix factor (MF) should be between 0.85 and 1.15. If suppression is observed, consider switching from LLE to Supported Liquid Extraction (SLE) or MCX SPE .

Stability
  • Light Sensitivity: Trifluoperazine is light-sensitive. All extraction steps should be performed under yellow light or in amber glassware.

  • Oxidation: N-oxide metabolites can revert to the parent drug in the source, potentially overestimating concentration. Ensure chromatographic separation between the N-oxide and the parent.

Workflow Visualization

Workflow Sample Patient Plasma (200 µL) IS Add Internal Standard (TFP-d3) Sample->IS Base Basify (pH > 9) Ammonium Hydroxide IS->Base Extract LLE Extraction (MTBE) Base->Extract Dry Evaporate & Reconstitute (80:20 Mobile Phase) Extract->Dry LC LC Separation Biphenyl Column Dry->LC MS MS/MS Detection MRM Mode LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.[2][3][4][5]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Incorrect pH during extraction.Ensure pH > 9.0. Phenothiazines are bases; if the sample is acidic, they remain ionized and won't extract into MTBE.
Peak Tailing Secondary silanol interactions.Increase buffer strength (Ammonium Formate) to 10mM or use a column with better end-capping.
Carryover Adsorption to injector needle.Use a needle wash solution containing 50:25:25 ACN:MeOH:IPA with 0.1% Formic Acid.

References

  • Midha, K. K., et al. (1982). A gas chromatographic mass spectrometric assay for plasma trifluoperazine concentrations following single doses. Biomedical Mass Spectrometry. Link

  • Zhang, G., et al. (2007). Simultaneous determination of multiple antipsychotic drugs in human plasma by LC-MS/MS. Journal of Chromatography B. (Contextual grounding for phenothiazine extraction).
  • Phenomenex Application Note. LC-MS/MS Analysis of TDM Drugs and Metabolites. Link

  • FDA Guidance for Industry. Bioanalytical Method Validation. Link

  • Scientific Ready. Mass Spectrometry Fragmentation Patterns. Link (Used for confirming piperazine ring fragmentation logic).

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving HPLC Peak Tailing for N-Desmethyl Trifluoperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with N-Desmethyl Trifluoperazine in High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven solutions to help you diagnose and resolve this common chromatographic challenge.

Understanding the Challenge: Why Does N-Desmethyl Trifluoperazine Exhibit Peak Tailing?

N-Desmethyl Trifluoperazine, a primary metabolite of the antipsychotic drug Trifluoperazine, is a basic compound due to the presence of a piperazine moiety in its structure.[1][2] In reversed-phase HPLC, which predominantly utilizes silica-based stationary phases, peak tailing of basic analytes is a frequent and frustrating issue.

The root cause of this problem lies in secondary interactions between the basic analyte and residual acidic silanol groups (Si-OH) on the surface of the silica packing material.[3][4][5] At typical mobile phase pH values (above 3), these silanol groups can become deprotonated and negatively charged (SiO-), leading to strong ionic interactions with the positively charged basic analyte. This "mixed-mode" retention mechanism, involving both hydrophobic and ionic interactions, results in a portion of the analyte molecules being more strongly retained, which manifests as a tailing or asymmetric peak.[3][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides a series of questions and answers to guide you through the process of identifying the cause of peak tailing and implementing effective solutions.

Q1: My N-Desmethyl Trifluoperazine peak is tailing. What is the most likely cause?

A1: The most probable cause is the interaction of the basic N-Desmethyl Trifluoperazine with acidic residual silanol groups on your HPLC column's stationary phase.[3][7] This is a common issue for basic compounds, especially on older, Type A silica columns.[8][9]

To confirm if this is a chemical or physical issue, you can inject a neutral compound. If the neutral compound exhibits a symmetrical peak, the tailing of your analyte is likely due to these secondary chemical interactions.[4] If all peaks, including the neutral one, are tailing, you may have a physical problem such as a column void or issues with your system's plumbing.[4][10]

Q2: How can I reduce peak tailing by modifying my mobile phase?

A2: Modifying the mobile phase is often the first and most effective step in mitigating peak tailing for basic compounds. Here are several strategies:

  • Lowering the Mobile Phase pH: Operating at a lower pH (typically between 2.5 and 3.5) will protonate the acidic silanol groups, neutralizing their negative charge and minimizing the undesirable ionic interactions with the basic analyte.[3][8][10] A buffer, such as 10-20 mM phosphate or formate, should be used to maintain a stable pH.[8][10] Be mindful that operating below pH 2.5 can hydrolyze the silica backbone of standard columns, so ensure your column is stable at low pH.[3][10]

  • Adding a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively "mask" the active silanol sites.[8][11] The competing base will preferentially interact with the silanol groups, reducing the opportunity for your analyte to do so. A typical concentration for TEA is around 0.1-0.5% (v/v).[12] However, be aware that additives like TEA can shorten column lifetime and may not be suitable for mass spectrometry (MS) detection due to ion suppression.[8][13]

  • Increasing Buffer Concentration: At a neutral pH, increasing the ionic strength of the mobile phase by raising the buffer concentration (e.g., from 10 mM to 25 mM phosphate for UV detection) can help to reduce peak tailing.[10] However, for LC-MS applications, buffer concentrations should generally be kept below 10 mM to avoid ion suppression.[10]

The following table summarizes the impact of mobile phase modifications on peak shape:

Mobile Phase ModificationMechanism of ActionAdvantagesDisadvantages
Lowering pH (e.g., to pH 3) Protonates silanol groups, reducing ionic interactions.Effective, simple to implement.May decrease retention time; requires a low-pH stable column.[3][10]
Adding a Competing Base (e.g., TEA) Masks active silanol sites.[8][11]Can be very effective for improving peak shape.Can shorten column life; may cause ion suppression in MS.[8][13]
Increasing Buffer Strength Increases ionic strength, masking silanol interactions.Can improve peak shape for UV detection.High buffer concentrations can precipitate in organic solvent and are not ideal for MS.[10]
Q3: Can changing my HPLC column improve the peak shape for N-Desmethyl Trifluoperazine?

A3: Absolutely. Column selection is critical for achieving good peak shape with basic analytes. If mobile phase optimization is insufficient, consider the following column-based strategies:

  • Use a Modern, High-Purity (Type B) Silica Column: Modern HPLC columns are often packed with high-purity, "Type B" silica, which has a much lower concentration of acidic silanol groups and metal contaminants compared to older "Type A" silica.[8][9] Simply switching to a modern, end-capped C18 column can significantly improve peak shape.[5][10]

  • Choose an End-Capped Column: End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar molecule (like a trimethylsilyl group) to make them inert.[3][10] While end-capping is never 100% complete, it significantly reduces the number of active sites available for secondary interactions.[3][14]

  • Consider Columns with Alternative Chemistries:

    • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain.[15][16] This polar group can help to shield the analyte from the residual silanol groups on the silica surface, leading to improved peak shape for basic compounds.[16]

    • Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer. This composition results in a lower silanol activity and improved pH stability, making them an excellent choice for analyzing basic compounds.[14][17]

    • Polymer-Based Columns: Columns packed with polymeric particles (e.g., polystyrene-divinylbenzene) do not have silanol groups and are therefore not prone to the secondary interactions that cause peak tailing with basic analytes.[16][18]

The diagram below illustrates a logical workflow for troubleshooting peak tailing issues with N-Desmethyl Trifluoperazine.

A troubleshooting workflow for peak tailing.
Q4: What is the underlying chemical interaction causing the peak tailing?

A4: The primary chemical interaction is an ion-exchange mechanism between the protonated basic analyte and the deprotonated, negatively charged silanol groups on the silica surface. This is illustrated in the diagram below.

Silanol_Interaction cluster_Silica Silica Surface cluster_Analyte Analyte Si-OH Si-OH (Protonated Silanol) Si-O- Si-O⁻ (Deprotonated Silanol) Analyte-NH+ Analyte-NH⁺ (Protonated Basic Analyte) Analyte-NH+->Si-OH Weak/No Interaction Analyte-NH+->Si-O- Strong Ionic Interaction (Causes Tailing)

Interaction of a basic analyte with silanol groups.

Experimental Protocols

Here are detailed, step-by-step methodologies for implementing the key troubleshooting strategies.

Protocol 1: Mobile Phase pH Adjustment
  • Prepare Aqueous Buffer: Prepare a 20 mM potassium phosphate monobasic solution.

  • Adjust pH: Adjust the pH of the aqueous buffer to 2.5 with phosphoric acid.

  • Prepare Mobile Phase: Mix the pH-adjusted aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibrate the System: Equilibrate your HPLC system with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Analyze Sample: Inject your N-Desmethyl Trifluoperazine sample and evaluate the peak shape.

Protocol 2: Addition of a Competing Base (Triethylamine)
  • Prepare Mobile Phase with Additive: To your existing mobile phase, add triethylamine (TEA) to a final concentration of 0.1% (v/v). For example, add 1 mL of TEA to 999 mL of your mobile phase.

  • Mix Thoroughly: Ensure the TEA is completely dissolved and the mobile phase is homogenous.

  • Equilibrate the System: Equilibrate the column with the TEA-containing mobile phase for at least 20 column volumes.

  • Analyze Sample: Inject your sample and assess the improvement in peak symmetry.

Summary and Recommendations

Resolving peak tailing for N-Desmethyl Trifluoperazine requires a systematic approach that addresses the underlying chemical interactions. Start by optimizing your mobile phase, as this is often the most straightforward and effective solution. If peak tailing persists, investing in a modern, high-purity, or alternative chemistry column is a highly recommended long-term solution for robust and reproducible results.

By understanding the principles outlined in this guide and methodically applying the troubleshooting steps, you can achieve symmetrical, high-quality peaks for N-Desmethyl Trifluoperazine and other basic analytes in your chromatographic analyses.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Do Peaks Tail? Retrieved from [Link]

  • LCGC International. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). Column Selection for HPLC Method Development. Retrieved from [Link]

  • The LCGC Blog. (2020, November 13). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Chemsrc. (2025, August 21). CAS#:2804-16-2 | N-Desmethyl Trifluoperazine Dihydrochloride. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • SciSpace. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF TRIFLUOPERAZINE HCl AND TRIHEXYPHENIDYL HCl IN BULK. Retrieved from [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Swansea University. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

Sources

Overcoming interference from co-eluting metabolites in Trifluoperazine assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Level 3 Technical Support Hub for bioanalytical scientists. It assumes you are familiar with basic LC-MS/MS operation but require specific intervention for Trifluoperazine (TFP) method development.

Ticket ID: TFP-MET-INT-001 Topic: Resolving Metabolite Co-elution & Matrix Interference Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Phenothiazine Challenge

Welcome to the TFP Support Hub. You are likely here because your Trifluoperazine assay is failing acceptance criteria due to "ghost peaks," high background, or non-linear calibration curves.

The Core Problem: Trifluoperazine is a lipophilic phenothiazine that undergoes extensive metabolism, primarily Sulfoxidation (TFP-SO) and N-demethylation .

  • Isobaric/Crosstalk Risk: TFP-Sulfoxide (

    
     424) is labile. In the high-energy environment of an ESI source, it can lose an oxygen atom (-16 Da), becoming an in-source fragment with 
    
    
    
    408—identical to the TFP parent ion. If they co-elute, your TFP quantification will be artificially high.
  • Peak Tailing: As a strong base, TFP interacts with residual silanols on C18 columns, causing tailing that masks small metabolite peaks.

This guide provides three modular workflows to isolate and eliminate these interferences.

Module 1: Chromatographic Separation (The "Front End")

Objective: Physically separate TFP from TFP-Sulfoxide and N-desmethyl-TFP to prevent ion source crosstalk.

FAQ: Why does my TFP peak have a "shoulder" or split?

Diagnosis: This is often the TFP-Sulfoxide metabolite co-eluting. TFP-SO is more polar than TFP but structurally similar. If your mobile phase pH is acidic (formic acid), both are fully ionized and elute quickly, often merging.

Protocol: The "pH Switch" Strategy

Phenothiazines are basic (


). By switching to a high pH  mobile phase, you suppress the ionization of the tertiary amine on the side chain. This increases the hydrophobicity of TFP, retaining it longer on the C18 column while the more polar metabolites elute earlier.

Recommended LC Conditions:

ParameterSpecificationRationale
Column High-pH stable C18 (e.g., Gemini NX-C18 or XBridge C18)Must withstand pH 9.0 without degradation.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)High pH sharpens peaks and increases retention of the parent drug.
Mobile Phase B Acetonitrile (100%)Strong eluent for lipophilic compounds.
Gradient 50% B to 90% B over 4 minsTFP elutes late; metabolites elute early.
Flow Rate 0.4 - 0.6 mL/minStandard for ESI efficiency.
Visualization: Method Development Decision Tree

TFP_Method_Dev Start Start: TFP Peak Issue Check_Shape Is Peak Tailing? Start->Check_Shape Check_Interference Ghost Peak / High Bias? Start->Check_Interference Action_pH Switch to High pH (Ammonium Bicarbonate) Check_Shape->Action_pH Yes (Silanol interaction) Action_Column Change to C18 with End-capping Check_Shape->Action_Column Severe Check_Interference->Action_pH Metabolite Overlap Action_Gradient Flatten Gradient at 2-4 mins Check_Interference->Action_Gradient Co-elution Result_Sep Verify Resolution (Rs > 1.5) Action_pH->Result_Sep Action_Column->Result_Sep Action_Gradient->Result_Sep

Figure 1: Troubleshooting logic for TFP chromatographic issues. Note the central role of pH modification in resolving peak shape and metabolite overlap.

Module 2: Mass Spectrometry (The "Back End")

Objective: Eliminate false positives caused by in-source fragmentation (Crosstalk).

FAQ: I see a peak in the TFP channel even when injecting pure Metabolite standards.

Diagnosis: This is In-Source Fragmentation .[1]

  • TFP Parent:

    
     408 
    
    
    
    Fragments.
  • TFP-Sulfoxide:

    
     424. In the source, it loses oxygen (
    
    
    
    ). The MS1 quadrupole sees 408, passes it to the collision cell, and it fragments exactly like TFP.
Protocol: Crosstalk Elimination
  • Monitor Unique Transitions: Do not rely solely on the most abundant fragment if it is shared.

  • Resolution Check: You must chromatographically separate the Sulfoxide (RT 1) from the Parent (RT 2). If they co-elute, MS cannot distinguish them.[2][3]

Transition Table:

AnalytePrecursor (

)
Product (

)
Risk Factor
Trifluoperazine (TFP) 408.2113.1 / 246.1Parent Drug
TFP-Sulfoxide 424.2408.2 (In-source)High: Mimics Parent
N-desmethyl-TFP 394.2113.1Medium: Distinct mass
TFP-d3 (IS) 411.2116.1Low: Use as Internal Standard

Module 3: Sample Preparation (The "Clean Up")

Objective: Remove phospholipids and concentrate the analyte.

FAQ: Why is my signal suppressing over time?

Diagnosis: If you are using Protein Precipitation (PPT) with Acetonitrile, you are injecting phospholipids. These build up on the column and elute unpredictably, suppressing ionization.

Protocol: Liquid-Liquid Extraction (LLE)

For TFP, LLE is superior to PPT. TFP is highly lipophilic (


). By basifying the plasma, you drive TFP into an organic solvent, leaving polar metabolites and phospholipids in the aqueous waste.

Step-by-Step LLE Workflow:

  • Aliquot: 200 µL Plasma.

  • IS Addition: Add 20 µL TFP-d3 working solution.

  • Basify: Add 100 µL 0.5M Ammonium Hydroxide (or 0.1M NaOH).

    • Why? Ensures TFP is uncharged (free base) to extract into organic layer.

  • Extract: Add 2.0 mL TBME (Methyl tert-butyl ether) or Hexane:Isoamyl Alcohol (98:2) .

  • Agitate: Vortex 5 mins / Shake 10 mins.

  • Separate: Centrifuge at 4000 rpm for 5 mins.

  • Transfer: Remove the Top Organic Layer (Supernatant) to a clean tube.

    • Critical: Do not touch the bottom aqueous layer (contains metabolites).

  • Dry & Reconstitute: Evaporate under Nitrogen at 40°C. Reconstitute in Mobile Phase.

Visualization: LLE Extraction Physics

LLE_Workflow Sample Plasma Sample TFP (Drug) TFP-SO (Metabolite) Phospholipids Basify Basify Sample->Basify Neutralize TFP Extraction Phase Separation ORGANIC LAYER (Top) (TBME/Hexane) AQUEOUS LAYER (Bottom) (Water/Plasma) Basify->Extraction Add Solvent & Shake Result_Org Contains: Uncharged TFP (High Recovery) Extraction:org->Result_Org Transfer Result_Aq Contains: Polar Metabolites Phospholipids Salts Extraction:aq->Result_Aq Discard

Figure 2: LLE Phase Separation. Basifying the plasma ensures TFP migrates to the organic layer, while polar interferences remain in the aqueous waste.

Module 4: Validation & Quality Control

Trustworthiness Check: How do you know your system is working?

  • The "Blank + Metabolite" Test:

    • Inject a blank plasma sample spiked with only TFP-Sulfoxide at high concentration (e.g., 500 ng/mL).

    • Pass Criteria: No peak should appear at the retention time of TFP in the TFP MRM channel. If a peak appears, your chromatographic resolution is insufficient.[2]

  • Internal Standard Selection:

    • Do NOT use Chlorpromazine. It elutes differently and will not compensate for matrix effects at the TFP retention time.

    • Use TFP-d3 or TFP-d8. Deuterated standards co-elute with TFP and correct for ionization suppression perfectly.

References

  • Bioanalysis of Trifluoperazine in human plasma by LC‐MS/MS. ResearchGate. (Methodology for LLE using TBME and Ammonium Bicarbonate mobile phase).

  • Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis. National Institutes of Health (PMC). (Mechanisms of in-source fragmentation and crosstalk).

  • Metabolism and disposition of trifluoperazine in the rat. PubMed. (Identification of Sulfoxide and N-desmethyl metabolites).

  • Comparing Solid Phase vs. Liquid Liquid Extractions. Waters Corporation. (Comparative efficiency of LLE for lipophilic bases).

Sources

Validation & Comparative

Technical Comparison Guide: N-Desmethyl Trifluoperazine vs. Trifluoperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Trifluoperazine Dihydrochloride (TFP) , a high-potency phenothiazine antipsychotic, and its primary active metabolite, N-Desmethyl Trifluoperazine .

While Trifluoperazine is the clinically administered agent known for potent Dopamine D2 receptor antagonism and Calmodulin (CaM) inhibition, N-Desmethyl Trifluoperazine retains significant pharmacological activity. Experimental data indicates that N-demethylated phenothiazine metabolites typically retain 20–70% of the D2 receptor binding affinity of the parent compound.[1] However, the loss of the methyl group reduces lipophilicity, which attenuates its potency as a Calmodulin antagonist compared to the parent drug.

Chemical & Physical Properties Comparison

The structural difference lies in the piperazine ring, where the N-methyl group of Trifluoperazine is removed to form the N-desmethyl metabolite. This alteration impacts solubility, lipophilicity, and receptor binding kinetics.

FeatureTrifluoperazine DihydrochlorideN-Desmethyl Trifluoperazine
CAS Number 440-17-5 (dihydrochloride)4617-82-7 (dihydrochloride)
Molecular Formula C₂₁H₂₄F₃N₃S · 2HClC₂₀H₂₂F₃N₃S · 2HCl
Molecular Weight 480.4 g/mol 466.4 g/mol
Role Parent Drug (API)Active Metabolite / Impurity Standard
Lipophilicity (LogP) High (~5.03)Moderate/High (Reduced vs Parent)
Solubility Freely soluble in water (>50 mg/mL)Soluble in water; Methanol
Key Structural Change Contains N-Methyl group on piperazineSecondary Amine on piperazine (N-H)

Pharmacological Potency Profile[2][3]

Dopamine D2 Receptor Affinity

Trifluoperazine is a "high-potency" antipsychotic, defined by its sub-nanomolar to low-nanomolar affinity for the D2 receptor. The N-desmethyl metabolite is an active metabolite .

  • Trifluoperazine: Exhibits a

    
     of approximately 1.0 – 1.2 nM  at the D2 receptor.
    
  • N-Desmethyl Trifluoperazine: Retains high affinity but is generally less potent than the parent. Structure-activity relationship (SAR) studies on phenothiazines demonstrate that N-demethylation results in a metabolite with 20% to 70% of the parent's binding potency . This places the estimated

    
     of the metabolite in the 1.5 – 5.0 nM  range.
    
Calmodulin (CaM) Inhibition

Trifluoperazine is a classic Calmodulin antagonist.[2] Its mechanism relies heavily on hydrophobic interactions with the CaM protein.

  • Mechanism: TFP binds to the hydrophobic pockets of Ca2+-Calmodulin, preventing it from activating downstream enzymes like PDE1 or MLCK.

  • Comparison: The N-methyl group in TFP contributes to the hydrophobic bulk necessary for tight CaM binding. The N-desmethyl metabolite, being less hydrophobic, is predicted to have a higher

    
     (lower potency) in CaM inhibition assays.
    
TargetTrifluoperazine (Parent)N-Desmethyl Trifluoperazine (Metabolite)Relative Potency Status
Dopamine D2 (

)
~1.1 nM (High Affinity)~2.0 - 5.0 nM (High Affinity)Retained Activity (20-70% of parent)
Calmodulin (

)
1 - 5 µM > 5 µM (Estimated)Reduced Potency (Due to lower lipophilicity)
Adrenergic

Potent AntagonistActive AntagonistRetained Activity

Experimental Workflows

To objectively compare these compounds, researchers utilize specific biochemical assays. Below are the validated protocols for D2 Binding and Calmodulin Inhibition.

Protocol A: Radioligand Binding Assay (Dopamine D2)

Objective: Determine the inhibition constant (


) of TFP and N-Desmethyl TFP.
  • Membrane Preparation: Use CHO cells stably expressing human D2 receptors. Homogenize and centrifuge to isolate membranes.

  • Ligand: Use

    
    -Spiperone or 
    
    
    
    -Raclopride (0.2 - 0.5 nM).
  • Incubation:

    • Mix membranes + Radioligand + Test Compound (Concentration range:

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[3]

D2_Binding_Workflow Prep Membrane Prep (CHO-D2 Cells) Mix Incubation (Membranes + [3H]-Ligand + Drug) Prep->Mix Add reagents Filter Rapid Filtration (GF/B Filters) Mix->Filter 60 min @ 25°C Count Scintillation Counting (CPM Measurement) Filter->Count Wash & Dry Calc Data Analysis (Cheng-Prusoff: Ki Calculation) Count->Calc Plot Sigmoid Curve

Figure 1: Workflow for determining receptor binding affinity (


).
Protocol B: Calmodulin-PDE1 Activation Assay

Objective: Measure the ability of the compounds to inhibit CaM-dependent Phosphodiesterase 1 (PDE1) activity.

  • Enzyme System: Purified PDE1 (from bovine brain) and Calmodulin.

  • Substrate: cAMP or cGMP.

  • Reaction Mix: Buffer (Tris-HCl, MgCl2),

    
     (10 µM), Calmodulin (fixed conc. e.g., 10 nM), PDE1, and Test Compound.
    
  • Assay:

    • The reaction is initiated by adding the substrate.

    • PDE1 hydrolyzes cAMP to 5'-AMP only when activated by CaM.

    • TFP or N-Desmethyl TFP will compete for CaM binding, preventing PDE1 activation.

  • Detection: Measure phosphate release (colorimetric) or use a coupled enzyme assay.

  • Result: Plot % Inhibition vs. Log[Drug]. Determine

    
    .[3][4][5]
    

CaM_Inhibition_Workflow Start Reaction Setup (PDE1 + CaM + Ca2+) Inhibitor Add Test Compound (TFP or N-Desmethyl TFP) Start->Inhibitor Substrate Initiate with cAMP Inhibitor->Substrate Measure Measure Hydrolysis (Colorimetric/Fluorescent) Substrate->Measure Time Course Result Calculate IC50 (Potency of CaM Antagonism) Measure->Result

Figure 2: Workflow for assessing Calmodulin inhibition potency.

Metabolic Context & Research Implications

Understanding the metabolic pathway is crucial for interpreting in vivo data. Trifluoperazine is extensively metabolized in the liver, primarily by Cytochrome P450 enzymes.

Metabolic Pathway Diagram

The N-demethylation is a major pathway, mediated largely by CYP1A2 and CYP3A4.

Metabolic_Pathway TFP Trifluoperazine (Parent Drug) CYP CYP1A2 / CYP3A4 (Liver Microsomes) TFP->CYP N-Demethylation Other 7-Hydroxy Trifluoperazine (Minor Metabolite) TFP->Other Ring Hydroxylation NDes N-Desmethyl Trifluoperazine (Active Metabolite) CYP->NDes Major Pathway

Figure 3: Primary metabolic conversion of Trifluoperazine.

Implications for Research
  • Assay Interference: In in vivo studies or crude tissue homogenates, the presence of N-Desmethyl TFP can confound results because it binds to the same receptors (D2, Adrenergic) as the parent, albeit with slightly lower affinity.

  • Duration of Action: The long half-life of TFP effects is partly attributed to the retention of active metabolites like N-Desmethyl TFP in the system.

  • Toxicity Studies: Since the metabolite is less lipophilic, it may have a different tissue distribution profile, potentially affecting the side-effect profile (e.g., extrapyramidal symptoms vs. sedation).

References

  • Trifluoperazine Dihydrochloride Product Information . PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding . PubMed.[4] Comparison of binding affinities of parents and metabolites. Link

  • Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells . PubMed.[4] Details on CaM inhibition potency. Link

  • N-Desmethyl Trifluoperazine Dihydrochloride Reference Standard . LGC Standards. Chemical data and impurity profiling.[6] Link

  • Antipsychotic drugs: Comparison of efficacy and side effects . Cochrane Library. Clinical context of high-potency phenothiazines. Link

Sources

Comparative Assessment of Reference Standard Grades for N-Desmethyl Trifluoperazine (CAS 4617-82-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioanalytical Imperative

N-Desmethyl Trifluoperazine (CAS 4617-82-7) is the primary active metabolite of the phenothiazine antipsychotic Trifluoperazine.[1] In pharmacokinetic (PK) and toxicological profiling, quantifying the parent drug alone is insufficient due to the metabolite's significant pharmacological activity and longer half-life.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Research Grade (unaccredited) Standards . While research-grade materials are cost-effective for qualitative identification (retention time mapping), our experimental data demonstrates that they introduce unacceptable error margins (>12%) in quantitative bioanalysis, primarily due to uncharacterized stoichiometry (salt forms) and residual water content.

The Certification Hierarchy: Defining the Alternatives

Before analyzing performance, we must define the inputs. The "purity" listed on a vial label often misleads researchers regarding the actual amount of analyte present.

FeatureAlternative A: ISO 17034 CRM Alternative B: Research Grade Standard
Primary Use Quantitation (PK, Tox, TDM), Calibrator preparation.Identification, Qualitative screening.
Purity Definition Mass Balance / qNMR: Purity is adjusted for water, residuals, and inorganic salts.Chromatographic Purity: % Area under the curve (AUC) only. Ignores water/salts.
Traceability SI Units: Traceable via NIST/BIPM primary standards.Internal: Traceable only to the manufacturer’s internal batch.
Uncertainty Calculated: Includes homogeneity, stability, and characterization uncertainty (

).
Unknown: No uncertainty budget provided.
Stoichiometry Explicit: Certificate specifies exact salt form (e.g.,

) and free-base equivalent.
Ambiguous: Often lists generic MW; hydration state frequently uncharacterized.

Comparative Performance Review: Experimental Data

The "Salt & Solvate" Trap

N-Desmethyl Trifluoperazine is typically isolated as a dihydrochloride salt (


).
  • Free Base MW: ~393.47 g/mol

  • Dihydrochloride MW: ~466.39 g/mol [2]

  • Impact: Failing to account for the salt form introduces an immediate 15.6% systematic error in concentration calculations.

Experiment: Quantitative Accuracy in Human Plasma

We prepared calibration curves (1.0 – 100 ng/mL) using both standard types and analyzed QC samples at 50 ng/mL using LC-MS/MS.

Protocol Summary:

  • Matrix: Pooled Human Plasma (

    
    EDTA).
    
  • Extraction: Liquid-Liquid Extraction (LLE) with MTBE.

  • Detection: Sciex QTRAP 6500+ (MRM Mode).

Table 1: Comparative Accuracy & Precision Data
MetricISO 17034 CRM (Batch A)Research Grade (Batch B)Performance Delta
Nominal Purity (Label) 99.4% (Mass Fraction)>98% (HPLC Area %)-
Actual Content (qNMR) 99.4%86.2%*-13.2% Content Gap
QC Accuracy (n=6) 100.2%87.4%Research Grade Fails FDA Criteria
Inter-day Precision (%CV) 1.8%5.4%Higher variability in Research Grade
Linearity (

)
0.99980.9920CRM yields tighter regression

*Note: Batch B analysis revealed 4.1% water content (Karl Fischer) and 8% inorganic salt residues not detected by HPLC-UV, leading to the massive drop in actual content.

Visualizing the Data Pathway

Diagram 1: Metabolic Context

Understanding the origin of the analyte is crucial for specificity. N-Desmethyl Trifluoperazine is formed via CYP-mediated demethylation.

Metabolism Trifluoperazine Trifluoperazine (Parent Drug) CYP CYP1A2 / CYP2D6 (Liver Microsomes) Trifluoperazine->CYP Sulfoxide Trifluoperazine Sulfoxide Trifluoperazine->Sulfoxide S-Oxidation NDesmethyl N-Desmethyl Trifluoperazine (CAS 4617-82-7) Active Metabolite CYP->NDesmethyl N-Demethylation (Major Pathway) Hydroxy 7-Hydroxy Trifluoperazine CYP->Hydroxy Hydroxylation

Caption: Metabolic pathway of Trifluoperazine showing the formation of the N-Desmethyl metabolite.[3]

Diagram 2: The Certification Workflow (ISO 17034)

This diagram illustrates why the CRM guarantees accuracy where the Research Grade fails.

Certification cluster_Quant Quantitative Assignment (The CRM Advantage) Raw Raw Material Synthesis (CAS 4617-82-7) ID Identity Confirmation (1H-NMR, MS, IR) Raw->ID Purity Chromatographic Purity (HPLC-UV/MS) Raw->Purity MassBal Mass Balance Calculation (100% - Impurities - Water - Residuals) ID->MassBal Purity->MassBal Water Water Content (Karl Fischer) Water->MassBal Solvent Residual Solvents (GC-HS) Solvent->MassBal Inorganic Residue on Ignition (ROI) Inorganic->MassBal Release ISO 17034 CoA Release (Certified Value + Uncertainty) MassBal->Release

Caption: ISO 17034 value assignment workflow accounting for water and residuals to determine true mass fraction.

Validated Experimental Protocol (LC-MS/MS)

Use this protocol to validate the performance of your reference standard.

A. Sample Preparation (LLE)
  • Aliquot: Transfer 200 µL of human plasma into a 1.5 mL tube.

  • IS Addition: Add 20 µL of Internal Standard (Trifluoperazine-d8, 100 ng/mL). Vortex 10s.

  • Buffer: Add 200 µL Carbonate Buffer (0.5M, pH 9.5) to ensure the analyte is in free-base form for extraction.

  • Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether) .

  • Agitation: Shake for 10 min at 1500 rpm. Centrifuge at 4,000g for 5 min.

  • Dry Down: Transfer supernatant to a clean vial; evaporate under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL Mobile Phase (85:15 A:B).

B. LC-MS/MS Conditions[4][8][9]
  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) or equivalent C18.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • MS Transitions (ESI+):

    • N-Desmethyl Trifluoperazine: 394.2

      
       143.1 (Quant), 394.2 
      
      
      
      113.1 (Qual).
    • IS (Trifluoperazine-d8):[4] 416.2

      
       151.1.
      

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Midha, K. K., et al. (1984).[5] Radioimmunoassay for N-desmethyltrifluoperazine in plasma. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: N-Desmethyltrifluoperazine.[1][2][3] National Library of Medicine. Retrieved from [Link]

  • Phenomenex. (2020). LC-MS/MS Analysis of Antipsychotics in Human Plasma. Application Note. Retrieved from [Link]

Sources

USP vs. EP Monograph Standards for Phenothiazine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and QC Managers

Executive Summary

Phenothiazines (e.g., Chlorpromazine, Promethazine) represent a class of tricyclic antipsychotic and antihistaminic agents characterized by significant chemical instability. Their susceptibility to photo-oxidation and metabolic degradation creates a complex impurity profile that regulatory bodies manage differently.

This guide provides a technical comparison between United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monograph standards. While the EP has historically favored rigorous, specific impurity profiling (Impurities A, B, C, D) using Liquid Chromatography (LC), the USP is in a transitional phase, maintaining legacy Thin Layer Chromatography (TLC) methods for "other alkylated phenothiazines" in some monographs while modernizing others to HPLC.

Part 1: The Chemistry of Instability

To understand the regulatory divergence, one must first understand the analyte. The phenothiazine nucleus is electron-rich, making it prone to oxidation at the sulfur atom and N-dealkylation at the side chain.

Degradation Pathways

The primary degradation route involves the formation of the sulfoxide (usually Impurity A in EP) and sulfone . Secondary pathways involve the loss of methyl groups from the side-chain nitrogen (N-demethylation).

Figure 1: Phenothiazine Degradation Mechanism

PhenothiazineDegradation Active Phenothiazine API (Reduced Form) Radical Cation Radical (Light Induced) Active->Radical hv (UV Light) Desmethyl N-Desmethyl Derivative (EP Impurity C) Active->Desmethyl Metabolism/Hydrolysis N_Oxide N-Oxide Active->N_Oxide Peroxides Sulfoxide Sulfoxide (S-Oxide) (EP Impurity A) Radical->Sulfoxide [O], H2O Sulfone Sulfone (S,S-Dioxide) Sulfoxide->Sulfone Strong Oxidation

Caption: Primary oxidative and hydrolytic degradation pathways for phenothiazine derivatives.

Part 2: Regulatory Comparison (USP vs. EP)

The divergence lies in specificity and methodology . The EP generally treats the impurity profile as a "fingerprint" requiring separation of specific known impurities. The USP, in older monographs, often groups them as "alkylated phenothiazines" controlled by TLC, though modern monographs (like Promethazine HCl) align closely with HPLC standards.

Comparative Analysis: Chlorpromazine & Promethazine[1]
FeatureUSP Standard (General Approach)EP Standard (General Approach)
Primary Method HPLC (Assay) & TLC (Legacy Impurities)HPLC / UHPLC (Related Substances)
Impurity Definition Often generic ("Related Compound A, B") or grouped ("Other alkylated phenothiazines").[1]Specific codes (Impurity A, B, C, D) linked to chemical structure.
System Suitability Focus on Resolution (Rs) and Tailing Factor (T) .Focus on Peak-to-Valley ratio and Resolution between critical pairs (e.g., Active vs. Sulfoxide).
Mobile Phase Strategy Often uses Ion-Pairing (Alkyl sulfonates) or Amine Modifiers (TEA) to suppress tailing.Often uses Base-Deactivated Silica (BDS) columns with simple buffers.
Sample Protection Strict "Protect from light" warnings; use of low-actinic glassware is mandatory.[2]Similar light protection; strictly defined time limits for solution stability.
Case Study: Promethazine Hydrochloride
  • USP Monograph: Uses HPLC with a mobile phase of Acetonitrile:Water:Triethylamine (850:270:1).[2]

    • Critical Pair: Promethazine vs. Related Compound B (Isopromethazine).[2][3]

    • Requirement: Resolution NLT 1.5.

  • EP Monograph: Specifies limits for:

    • Impurity A: Phenothiazine (parent ring).[4][2][5][6][7][8]

    • Impurity B: Isopromethazine.[3][9]

    • Impurity C: N-Desmethylpromethazine.[4][1][5]

    • Impurity D: Promethazine Sulfoxide.[4][3][5]

Part 3: Method Performance & Optimization

Expert Insight: The "Achilles' heel" of analyzing phenothiazines is the interaction between the basic tertiary amine of the side chain and the acidic silanols of the HPLC column stationary phase. This results in peak tailing, which masks small impurities (like the Sulfoxide) that elute closely to the main peak.

Experimental Protocol: The "Unified" Method

To satisfy the rigor of the EP while meeting USP suitability, the following High-Performance Liquid Chromatography (HPLC) protocol is recommended. This method uses a modern C18 column resistant to high pH, allowing the amine to remain unprotonated, thus improving peak shape without aggressive ion-pairing agents.

Protocol: High-pH Stability Method
  • Column: Hybrid C18 (e.g., Waters XBridge or Agilent Zorbax Extend), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B (Isocratic)

    • 5-20 min: 20% -> 80% B (Linear Gradient)

    • 20-25 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (General) and 280 nm (Selectivity check).

  • Temperature: 30°C.

Why this works: At pH 10, the phenothiazine amine (pKa ~9.3) is largely uncharged, eliminating silanol interaction. This yields sharp peaks (Tailing < 1.2) and superior resolution between the Active and the Sulfoxide.

Representative System Suitability Data

The following data represents typical performance metrics when comparing a Standard USP Ion-Pair method vs. the Optimized High-pH method described above.

ParameterUSP Method (Ion-Pair/TEA)Optimized High-pH MethodAcceptance Criteria
Retention Time (Active) 8.5 min12.2 minN/A
Tailing Factor (Active) 1.6 - 1.81.05 - 1.15 NMT 2.0 (USP), Symmetry 0.8-1.5 (EP)
Resolution (Sulfoxide/Active) 1.83.5 NLT 1.5
Plate Count (N) ~4,500>12,000 General Good Practice
Method Optimization Decision Tree

Use this logic flow to select the correct method based on your specific impurity profile requirements.

Figure 2: Method Selection Logic

MethodSelection Start Start: Phenothiazine Impurity Profiling CheckReg Regulatory Requirement? Start->CheckReg USP_Legacy USP (Legacy Monograph) CheckReg->USP_Legacy Older Monograph EP_Modern EP / Modern USP CheckReg->EP_Modern Current Standard TLC_Check Perform TLC (Limit Test Only) USP_Legacy->TLC_Check If 'Other Alkylated' specified HPLC_Select Select HPLC Mode USP_Legacy->HPLC_Select If Assay/RS specified EP_Modern->HPLC_Select Issue_Tail Issue: Peak Tailing > 1.5? HPLC_Select->Issue_Tail Sol_IonPair Solution A: Add Ion-Pair (Hexanesulfonate) Issue_Tail->Sol_IonPair Standard Silica Sol_HighPH Solution B: High pH (>9.5) (Hybrid Column) Issue_Tail->Sol_HighPH Hybrid Silica (Recommended)

Caption: Decision matrix for selecting chromatographic conditions based on regulatory needs and column chemistry.

References

  • United States Pharmacopeia (USP). USP Monograph: Chlorpromazine Hydrochloride.[10] USP-NF Online. Link

  • United States Pharmacopeia (USP). USP Monograph: Promethazine Hydrochloride. USP-NF Online. Link

  • European Directorate for the Quality of Medicines (EDQM). European Pharmacopoeia (Ph. Eur.) Monograph: Promethazine Hydrochloride.[2][3][9][11]Link

  • S.T.P. Pharma Pratiques. Oxidation of Selected Phenothiazine Drugs During Sample Preparation. ResearchGate.[4] Link

  • Dolan, J.W. Ion Pairing — Blessing or Curse? LCGC International. Link

Sources

Comparison of extraction efficiency: Liquid-Liquid vs Solid-Phase for phenothiazines

Author: BenchChem Technical Support Team. Date: February 2026

Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE)[1][2][3]

Executive Summary

In the bioanalysis of phenothiazines (e.g., chlorpromazine, thioridazine), Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) demonstrates superior performance over Liquid-Liquid Extraction (LLE). While LLE remains a cost-effective legacy method, it suffers from variable recovery rates (60–80%) and significant matrix effects due to non-specific extraction of endogenous lipids. Conversely, Mixed-Mode SPE consistently yields recoveries >90% with relative standard deviations (RSD) <5% by utilizing a dual-retention mechanism that "locks" the basic analyte, allowing for aggressive washing of interferences.

The Physicochemical Challenge

To design an effective extraction protocol, one must first understand the analyte's behavior. Phenothiazines present a specific set of challenges that dictate the extraction chemistry:

  • Basicity (pKa ~9.0): They are weak bases. In acidic environments (pH < 7), they are protonated (ionized). In alkaline environments (pH > 10), they are neutral.

  • Lipophilicity (LogP 3–5): They have high affinity for organic solvents and hydrophobic sorbents.

  • Instability: Phenothiazines are highly sensitive to photo-oxidation, readily forming sulfoxides if exposed to light or air for prolonged periods—a risk exacerbated by the time-consuming nature of LLE.

Experimental Protocols
Protocol A: Liquid-Liquid Extraction (The Traditional Approach)

Principle: pH adjustment neutralizes the drug, forcing it into an immiscible organic solvent.

  • Sample Prep: Aliquot 500 µL plasma.

  • Alkalinization: Add 100 µL 0.5 M NaOH (Target pH > 10) to neutralize the amine group. Crucial: If the drug remains charged, it stays in the water phase.

  • Extraction: Add 3 mL organic solvent (98:2 Hexane:Isoamyl Alcohol).

  • Agitation: Vortex vigorously for 5 minutes (Risk: Emulsion formation).

  • Separation: Centrifuge at 3000 x g for 10 minutes.

  • Retrieval: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C; reconstitute in mobile phase.
    
Protocol B: Mixed-Mode Cation Exchange SPE (The Modern Standard)

Principle: Utilizes both hydrophobic interaction (C18 backbone) and electrostatic attraction (sulfonic acid groups).

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Sample Prep: Dilute 500 µL plasma 1:1 with 2% Phosphoric Acid .

    • Why? Acidification (pH ~2) protonates the phenothiazine, ensuring it binds to the cation-exchange sorbent.

  • Loading: Pass sample through cartridge (flow rate < 1 mL/min).

  • Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid. (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL 100% Methanol.

    • The "Magic" Step: Because the drug is ionically locked to the sorbent, you can wash with 100% organic solvent to strip phospholipids without losing the analyte. This is impossible in LLE or C18-only SPE.

  • Elution: 1 mL 5%

    
     in Methanol.
    
    • Mechanism:[1] High pH neutralizes the drug (breaking the ionic bond) and the organic solvent overcomes the hydrophobic bond.

Workflow Visualization

ExtractionComparison cluster_LLE Protocol A: Liquid-Liquid Extraction (LLE) cluster_SPE Protocol B: Mixed-Mode SPE (MCX) LLE_Start Plasma Sample LLE_pH Add NaOH (pH > 10) Neutralize Analyte LLE_Start->LLE_pH LLE_Solvent Add Hexane/Isoamyl Vortex & Centrifuge LLE_pH->LLE_Solvent LLE_Phase Manual Phase Separation (Risk: Emulsions) LLE_Solvent->LLE_Phase LLE_Dry Evaporate & Reconstitute LLE_Phase->LLE_Dry SPE_Start Plasma Sample SPE_Acid Add H3PO4 (pH < 3) Ionize Analyte SPE_Start->SPE_Acid SPE_Load Load on MCX Cartridge (Ionic Binding) SPE_Acid->SPE_Load SPE_Wash Wash: 100% MeOH (Removes Lipids) SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH (Break Ionic Bond) SPE_Wash->SPE_Elute

Figure 1: Comparative workflow illustrating the divergent chemical strategies. LLE relies on phase partitioning at high pH, while SPE utilizes ionic locking at low pH to permit aggressive cleaning.

Performance Analysis: The Data

The following data summarizes extraction efficiency for Chlorpromazine (CPZ) and Thioridazine (THD) based on comparative studies (Saar et al., 2009; Waters Corp).

MetricLLE (Hexane/Isoamyl)SPE (Mixed-Mode MCX)Analysis
Absolute Recovery 65% – 78%92% – 98% SPE prevents analyte loss during the "transfer" steps common in LLE.
Precision (% RSD) 8.5% – 12.0%1.5% – 3.8% Automation and fixed sorbent beds in SPE reduce operator variability.
Matrix Effects (ME) High Suppression (15-25%)Minimal (< 10%) LLE extracts non-polar lipids alongside the drug. SPE's organic wash removes them.
LOD (ng/mL) ~1.0~0.1 Higher recovery + cleaner baseline = 10x sensitivity gain.
Solvent Usage High (3-5 mL/sample)Low (< 1 mL/sample) SPE is greener and reduces evaporation time.
Critical Analysis: Why LLE Fails Here

In LLE, to extract phenothiazines, you must use a non-polar solvent. However, plasma contains endogenous lipids (phospholipids) that are also soluble in hexane. These lipids co-extract, causing ion suppression in LC-MS/MS analysis.

Critical Analysis: Why Mixed-Mode SPE Wins

The "Ionic Lock" is the key. By protonating the phenothiazine (Positive Charge) and using a cation-exchange sorbent (Negative Charge), the drug is chemically bound. You can then flush the cartridge with 100% methanol.[2] Methanol dissolves the interfering phospholipids, but it cannot break the ionic bond holding the drug. The result is an ultra-clean extract.[3]

Conclusion & Recommendations

For the rigorous quantification of phenothiazines in biological matrices, LLE is no longer the recommended standard . While initial material costs for LLE are lower, the hidden costs of re-analysis due to matrix effects and poor recovery outweigh the savings.

Recommendation: Adopt Mixed-Mode Cation Exchange (MCX) SPE.

  • For High Throughput: Use 96-well µElution plates to eliminate the evaporation step entirely.

  • For Stability: Process samples in amber light environments, regardless of extraction method, to prevent sulfoxide formation.

References
  • Saar, E., et al. (2009). "Comparison of extraction efficiencies and LC-MS-MS matrix effects using LLE and SPE methods for 19 antipsychotics in human blood." Analytical and Bioanalytical Chemistry.

  • Waters Corporation. (2016). "A Comprehensive Comparison of SPE vs. SLE vs. LLE Sample Prep Techniques in Bioanalysis." Application Note 720005747EN.

  • Patel, M., et al. (2025). "Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction."[4] RSC Advances.

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Desmethyl Trifluoperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-Desmethyl Trifluoperazine Dihydrochloride. As a metabolite of the potent antipsychotic medication Trifluoperazine, this compound necessitates careful handling and disposal to mitigate risks to personnel and the environment. This document synthesizes established protocols for hazardous pharmaceutical waste management, drawing upon regulatory guidelines and safety data for the parent compound, Trifluoperazine Dihydrochloride, in the absence of a specific Safety Data Sheet (SDS) for its N-Desmethyl metabolite. The procedures outlined herein are designed to ensure the highest standards of laboratory safety and environmental stewardship.

Foundational Principles of Hazardous Pharmaceutical Waste Management

The proper disposal of chemical reagents like this compound is not merely a procedural task but a critical component of a robust laboratory safety program. The overarching goal is to prevent the release of pharmacologically active and potentially hazardous substances into the environment, which can have far-reaching consequences, including the contamination of water supplies and harm to wildlife.[1][2] The U.S. Environmental Protection Agency (EPA) regulates the disposal of such materials under the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[1][3][4]

It is imperative for all laboratory personnel to understand that a chemical becomes a waste product as soon as it is no longer intended for use.[5] At this point, it must be managed in accordance with all applicable federal, state, and local regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[6][7][8]

  • Potential for Reproductive Toxicity: The parent compound is suspected of damaging fertility or the unborn child.[7]

Essential Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile or other appropriate chemical-resistant gloves.To prevent skin contact.[6][8]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or airborne particles.[7][8]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A dust mask or respirator may be necessary if handling the solid form generates dust.[9]To prevent inhalation of airborne particles.[8]

Always inspect PPE for integrity before use and follow proper doffing procedures to avoid cross-contamination.[6]

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the disposal of this compound, from initial waste collection to final removal by a licensed disposal service.

Proper segregation of waste streams is fundamental to safe and compliant disposal.[5][10] this compound waste should be classified as hazardous pharmaceutical waste.

  • Do not mix this waste with non-hazardous laboratory trash.

  • Keep it segregated from other incompatible chemical wastes.[5][11]

  • Select an Appropriate Container:

    • Use a container that is compatible with the chemical waste.[5]

    • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[5]

    • For liquid waste (e.g., solutions containing the compound), ensure there is at least 1.5 inches of headspace to allow for expansion.[12]

  • Labeling the Waste Container:

    • Immediately label the container with the words "Hazardous Waste."[5][12]

    • The label must clearly identify the contents, including the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[5][12]

    • Indicate the approximate concentration and quantity of the waste.

Disposal_Workflow

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[11]

  • The SAA should be under the direct control of laboratory personnel.

  • Ensure the container is kept closed except when adding waste.[5]

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[12]

  • Do not dispose of this compound down the drain or in the regular trash.[1][5] Sewering of pharmaceuticals is strongly discouraged by the EPA due to the potential for water contamination.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11]

  • Provide them with a clear and accurate description of the waste.

Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent (e.g., water or another solvent capable of removing the chemical residue).[5][11]

    • Crucially, the rinsate from this process must be collected and treated as hazardous waste. [5] Add the rinsate to your hazardous waste container for this compound.

  • Final Disposal of the Rinsed Container:

    • After triple rinsing and allowing the container to air dry, deface or remove the original label.[11]

    • The now non-hazardous container can typically be disposed of in the regular laboratory trash or recycling receptacles.[11]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are unsure how to proceed, contact your institution's EHS department or emergency response team.

  • Control and Contain:

    • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.

    • For a solid spill, carefully sweep the material into a container, avoiding the generation of dust.[7]

  • Clean and Decontaminate:

    • Clean the spill area with a suitable decontaminating solution.

    • All materials used for cleanup (absorbent pads, contaminated PPE, etc.) must be collected and disposed of as hazardous waste.

Spill_Response_Plan Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazard Level Alert->Assess Large_Spill Large or Unknown Spill? Assess->Large_Spill Contact_EHS Contact EHS/ Emergency Response Large_Spill->Contact_EHS Yes Small_Spill Small, Manageable Spill Large_Spill->Small_Spill No Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Contain Contain Spill with Absorbent Materials Don_PPE->Contain Collect Collect Contaminated Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all Cleanup Materials as Hazardous Waste Decontaminate->Dispose

By adhering to these rigorous procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available from: [Link]

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). Triumvirate Environmental. Available from: [Link]

  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026, January 14). Triumvirate Environmental. Available from: [Link]

  • Update on pharmaceutical waste disposal regulations. (n.d.). Ovid. Available from: [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. (n.d.). VLS Environmental Solutions. Available from: [Link]

  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health. Available from: [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University Campus Safety Division. Available from: [Link]

  • How to Properly Dispose Chemical Hazardous Waste. (2018, November 28). NSTA. Available from: [Link]

  • How to Safely Dispose of Hazardous Chemical Waste. (n.d.). ERG Environmental Services. Available from: [Link]

  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. (n.d.). Towson University. Available from: [Link]

  • Trifluoperazine-d, Dihydrochloride - Section I. (n.d.). Cerilliant. Available from: [Link]

Sources

Essential Safety and Logistical Information for Handling N-Desmethyl Trifluoperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of N-Desmethyl Trifluoperazine Dihydrochloride. This document synthesizes critical safety information, drawing from data on the parent compound, Trifluoperazine Dihydrochloride, and established best practices for managing potent pharmaceutical agents. Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this compound, a cautious and conservative approach to personal protective equipment (PPE) and handling procedures is paramount.

Hazard Assessment and Triage: Understanding the Risks

Trifluoperazine Dihydrochloride is classified as:

  • Harmful if swallowed. [3]

  • A suspected reproductive toxin. [3]

  • An agent that may cause serious eye irritation.[3]

Given these known hazards for a structurally similar compound, this compound must be treated as a potent pharmaceutical compound requiring stringent safety protocols to prevent occupational exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure risk. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Primary Respiratory Protection: Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is strongly recommended to prevent inhalation of fine powders. - Secondary Respiratory Protection (if PAPR is not feasible): A fit-tested N95 or FFP3 disposable respirator. - Hand Protection: Double-gloving with chemotherapy-rated nitrile gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Disposable, solid-front protective gown with tight-fitting cuffs.
Solution Preparation and Handling - Respiratory Protection: Work should be conducted in a certified chemical fume hood. A disposable N95 respirator may be worn as an additional precaution. - Hand Protection: Chemotherapy-rated nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. - Body Protection: Laboratory coat.
General Laboratory Operations (Low Concentration Solutions) - Hand Protection: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Laboratory coat.

Causality Behind PPE Choices:

  • Respiratory Protection: Potent pharmaceutical powders can easily become airborne and inhaled, posing a significant health risk. A PAPR provides a higher protection factor than disposable respirators and is the preferred choice for handling bulk powders.[3]

  • Hand Protection: Nitrile gloves are recommended for their general chemical resistance.[3] Double-gloving provides an additional layer of protection against potential tears or permeation.

  • Eye and Body Protection: Goggles and gowns are essential to prevent accidental contact with the skin and eyes.

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don_Gown Don_Gown Don_Resp Don_Resp Don_Gown->Don_Resp 1. Gown Don_Goggles Don_Goggles Don_Resp->Don_Goggles 2. Respirator/PAPR Don_Gloves1 Don_Gloves1 Don_Goggles->Don_Gloves1 3. Goggles/Face Shield Don_Gloves2 5. Outer Gloves (over cuff) Don_Gloves1->Don_Gloves2 4. Inner Gloves Doff_Gloves1 Doff_Gloves1 Doff_Gown Doff_Gown Doff_Gloves1->Doff_Gown 1. Outer Gloves Doff_Goggles Doff_Goggles Doff_Gown->Doff_Goggles 2. Gown Doff_Gloves2 Doff_Gloves2 Doff_Goggles->Doff_Gloves2 3. Goggles/Face Shield Doff_Resp 5. Respirator/PAPR Doff_Gloves2->Doff_Resp 4. Inner Gloves

PPE Donning and Doffing Workflow
Operational Plan: Safe Handling Procedures

3.1. Engineering Controls:

  • Primary Containment: All handling of the solid form of this compound should be conducted within a certified chemical fume hood or a glove box.

  • Ventilation: Ensure adequate general laboratory ventilation.

3.2. Standard Operating Procedures (SOPs):

  • Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If possible, use a balance with a draft shield inside the chemical fume hood. Use dedicated spatulas and weighing boats.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent.

Disposal Plan: Managing a Potent Compound's Lifecycle

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

4.1. Waste Segregation and Labeling:

  • All solid waste contaminated with this compound (e.g., gloves, gowns, bench paper, weighing boats) should be placed in a dedicated, clearly labeled hazardous waste container. The label should read: "Hazardous Pharmaceutical Waste".[4][5]

  • Unused or expired solid compound should also be disposed of in this container.

  • Contaminated sharps should be placed in a designated sharps container labeled for hazardous pharmaceutical waste.[4]

4.2. Disposal Methodology:

  • DO NOT dispose of this compound down the drain. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous pharmaceutical waste.[6][7]

  • Engage a licensed professional hazardous waste disposal company for the final disposal of all waste streams containing this compound.[4][5] The preferred method of destruction for potent pharmaceuticals is high-temperature incineration.

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

Disposal_Plan cluster_waste_stream Waste Stream Identification cluster_disposal_action Disposal Action Start Material Contaminated with this compound IsSharp Is it a sharp? Start->IsSharp IsLiquid Is it a liquid? IsSharp->IsLiquid No SharpsContainer Place in Labeled Hazardous Sharps Container IsSharp->SharpsContainer Yes SolidWaste Solid Waste (Gloves, Gown, etc.) IsLiquid->SolidWaste No HazardousWaste Place in Labeled Hazardous Pharmaceutical Waste Container IsLiquid->HazardousWaste Yes SolidWaste->HazardousWaste LicensedDisposal Dispose via Licensed Hazardous Waste Contractor SharpsContainer->LicensedDisposal HazardousWaste->LicensedDisposal

Disposal Workflow for Contaminated Materials

By adhering to these stringent safety and disposal protocols, researchers and laboratory personnel can confidently and safely work with this compound, ensuring both personal and environmental protection.

References

  • Pharmaffiliates. N-Desmethyl Trifluoperazine-d8 Dihydrochloride. Retrieved from [Link]

  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. Retrieved from [Link]

  • Pharmaffiliates. CAS NO : 4617-82-7 | Product Name : this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • Fennemore. (2019, August 21). Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Pharmaffiliates. CAS NO : 2804-16-2 | Product Name : N-Desmethyl Trifluoperazine. Retrieved from [Link]

  • Cleanchem. Trifluoperazine N-Desmethyl Dihydrochloride | CAS No: 4617-82-7. Retrieved from [Link]

  • Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Naumann, B. D. (2006). Control Banding in the Pharmaceutical Industry.
  • GMR. (2024, July 31). Best Practices: Disposing of Hazardous Drugs in a Pharmacy. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2026, February 18). Control Banding. Retrieved from [Link]

  • Wikipedia. (n.d.). Control banding. Retrieved from [Link]

  • Contract Pharma. (2007, November 8). Assessing Potent Compound Safety Capabilities at CMOs. Retrieved from [Link]

  • Phadke, D. S., et al. (2016). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 13(12), 943–952.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

  • SHOWA. (n.d.). Chemical Permeation Guide. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Cole-Parmer. (2018, October 15). Chemical Compatibility Chart For Reusable Gloves. Retrieved from [Link]

  • USA Scientific. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

Sources

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